molecular formula C14H17BrO B8391466 2-(2-Bromobenzyl)cycloheptanone

2-(2-Bromobenzyl)cycloheptanone

Cat. No.: B8391466
M. Wt: 281.19 g/mol
InChI Key: LITPLMGIYXVGHE-UHFFFAOYSA-N
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Description

2-(2-Bromobenzyl)cycloheptanone is a brominated cyclic ketone derivative featuring a cycloheptanone backbone substituted with a 2-bromobenzyl group at the second carbon position. Its molecular formula is C₁₄H₁₇BrO, with a molecular weight of 281.19 g/mol. The compound combines the steric and electronic effects of a seven-membered ketone ring with the aromatic and halogenated properties of the bromobenzyl moiety.

Properties

Molecular Formula

C14H17BrO

Molecular Weight

281.19 g/mol

IUPAC Name

2-[(2-bromophenyl)methyl]cycloheptan-1-one

InChI

InChI=1S/C14H17BrO/c15-13-8-5-4-6-11(13)10-12-7-2-1-3-9-14(12)16/h4-6,8,12H,1-3,7,9-10H2

InChI Key

LITPLMGIYXVGHE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(=O)CC1)CC2=CC=CC=C2Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(2-Bromobenzyl)cycloheptanone with three analogous compounds, focusing on structural features, reactivity, and safety considerations inferred from related evidence.

Cycloheptanone vs. Cyclohexanone Derivatives

Cycloheptanone’s seven-membered ring introduces distinct conformational flexibility compared to six-membered cyclohexanone. For example:

  • Boiling Points: Cycloheptanone (b.p. ~179°C) has a higher boiling point than cyclohexanone (b.p. ~155°C) due to increased molecular weight and surface area, a trend likely extending to their substituted analogs .

Brominated Benzyl Substituents

The 2-bromobenzyl group in the target compound contrasts with non-brominated or differently substituted analogs:

  • Reactivity: Bromine at the benzyl position enhances electrophilicity, favoring Suzuki coupling or elimination reactions. This differs from non-halogenated benzylcycloheptanones, which may require harsher conditions for similar transformations .
  • Stability : Bromine’s electron-withdrawing effect could destabilize the compound under basic conditions, increasing susceptibility to hydrolysis compared to methyl or methoxy-substituted analogs.

Data Table: Comparative Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Reactivity Features Safety Considerations
2-(2-Bromobenzyl)cycloheptanone C₁₄H₁₇BrO 281.19 Bromine-enabled cross-coupling Irritant; requires PPE
Cycloheptanone C₇H₁₂O 112.17 Ketone-based nucleophilic additions Flammable; avoid ignition
(Bromomethyl)cyclohexane C₇H₁₃Br 177.08 SN2 reactivity at brominated site Skin/respiratory irritant
2-Benzylcyclohexanone C₁₃H₁₆O 188.27 Base-catalyzed enolate formation Moderate toxicity; handle with care

Research Findings and Limitations

  • Synthetic Utility: The bromine atom in 2-(2-Bromobenzyl)cycloheptanone positions it as a candidate for palladium-catalyzed cross-coupling reactions, a strategy validated in bromobenzyl-substituted cyclohexanones .
  • Knowledge Gaps: No direct studies on the compound’s pharmacokinetics or catalytic applications were identified in the provided evidence. Further experimental work is needed to confirm its reactivity and stability under varying conditions.

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